molecular formula C6H10N2O B12006802 2,4,5-Trimethyl-1H-imidazol-1-ol CAS No. 3176-68-9

2,4,5-Trimethyl-1H-imidazol-1-ol

Cat. No.: B12006802
CAS No.: 3176-68-9
M. Wt: 126.16 g/mol
InChI Key: ZQKKFZUJLJOLII-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-1H-imidazol-1-ol is a heterocyclic organic compound with the molecular formula C6H10N2O It is a derivative of imidazole, characterized by the presence of three methyl groups at positions 2, 4, and 5 on the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethyl-1H-imidazol-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles.

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of N-heterocyclic carbenes as catalysts and the employment of oxidants such as tert-butylhydroperoxide . The use of magnetic nanoparticles as catalysts in ethanol has also been reported for the efficient synthesis of trisubstituted imidazoles .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethyl-1H-imidazol-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The methyl groups on the imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring.

Scientific Research Applications

2,4,5-Trimethyl-1H-imidazol-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-1H-imidazol-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states in biological systems, potentially influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of three methyl groups and a hydroxyl group on the imidazole ring. This specific substitution pattern imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

3176-68-9

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

1-hydroxy-2,4,5-trimethylimidazole

InChI

InChI=1S/C6H10N2O/c1-4-5(2)8(9)6(3)7-4/h9H,1-3H3

InChI Key

ZQKKFZUJLJOLII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)C)O)C

Origin of Product

United States

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